7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a hydroxy-methoxyphenyl group, and a carbonitrile functional group. Its molecular formula is C15H12N4O3, and it has a molecular weight of 296.288 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of cyclic compounds containing active methylene groups with aldehydes and malononitrile in a solvent mixture of water and ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in DNA repair mechanisms. This makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, the compound’s derivatives are being explored for their anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells by interfering with specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-hydroxy-5-(4-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 7-Amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 7-Amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its ability to form stable derivatives with diverse applications sets it apart from similar compounds .
Properties
Molecular Formula |
C17H15N5O4 |
---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
7-amino-5-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H15N5O4/c1-21-15-13(16(24)22(2)17(21)25)12(9(7-18)14(19)20-15)8-4-5-10(23)11(6-8)26-3/h4-6,23H,1-3H3,(H2,19,20) |
InChI Key |
FEZCPNCJJIWVFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)O)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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